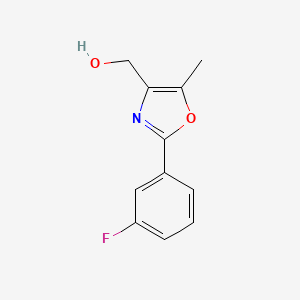![molecular formula C11H14N4 B1478633 (3-(环丙基甲基)-3H-咪唑并[4,5-b]吡啶-2-基)甲胺 CAS No. 2098079-45-7](/img/structure/B1478633.png)
(3-(环丙基甲基)-3H-咪唑并[4,5-b]吡啶-2-基)甲胺
描述
(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
对(3-(环丙基甲基)-3H-咪唑并[4,5-b]吡啶-2-基)甲胺的综合分析
癌症研究:与(3-(环丙基甲基)-3H-咪唑并[4,5-b]吡啶-2-基)甲胺类似的化合物已被研究其与PI3K等蛋白质的潜在相互作用,PI3K在乳腺癌细胞的生长和存活中起着重要作用。 此类化合物还可能影响对内分泌治疗和化疗的耐药性 .
抗癌靶向:吡啶骨架是该化合物化学结构的一部分,以其药用特性而闻名,特别是在抗癌靶向方面。 它们被发现具有抑制各种与癌症相关的酶的作用 .
抗病毒和抗菌应用:吡啶部分也与抗病毒和抗菌活性有关。 因此,(3-(环丙基甲基)-3H-咪唑并[4,5-b]吡啶-2-基)甲胺可能被用于类似的应用 .
衍生物合成: 该化合物可用作合成化学中的前体,以生成多种具有不同药用应用的吡咯并[3,4-b]吡啶-5-酮 .
化学传感器开发:吡啶衍生物已用于化学传感器的开发。 这表明该化合物在创建用于检测特定化学物质或生物标记的新传感器方面具有潜在的研究应用 .
抗糖尿病研究: 鉴于含吡啶的化合物已显示出抗糖尿病特性,(3-(环丙基甲基)-3H-咪唑并[4,5-b]吡啶-2-基)甲胺也可能在这个领域得到研究 .
抗疟活性: 吡啶骨架也与抗疟活性有关,表明该化合物可能用于另一种研究应用 .
酶抑制研究: 具有吡啶结构的化合物已被研究其酶抑制特性,这可能使它们在研究各种酶活性为因素的疾病方面有用 .
Pharmaceuticals - MDPI Medicinal attributes of pyridine scaffold - SpringerOpen Chemistry with Schiff Bases of Pyridine Derivatives - IntechOpen
作用机制
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
Related compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, are known to have varied medicinal applications , suggesting that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may affect multiple biochemical pathways.
Result of Action
Related compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, are known to have varied medicinal applications , suggesting that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may have similar effects.
生化分析
Biochemical Properties
(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered gene expression and changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of different metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.
属性
IUPAC Name |
[3-(cyclopropylmethyl)imidazo[4,5-b]pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-10-14-9-2-1-5-13-11(9)15(10)7-8-3-4-8/h1-2,5,8H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCABMZHCZREKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=NC3=C2N=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478550.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol](/img/structure/B1478551.png)
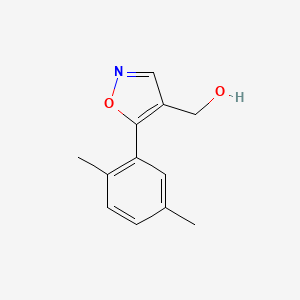
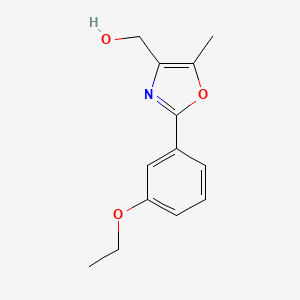
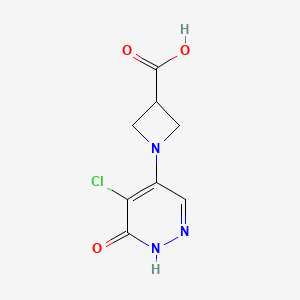
![3-(piperidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1478556.png)


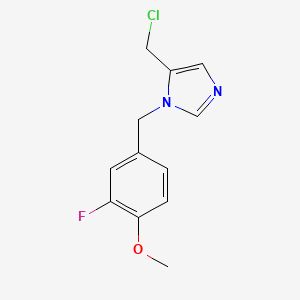
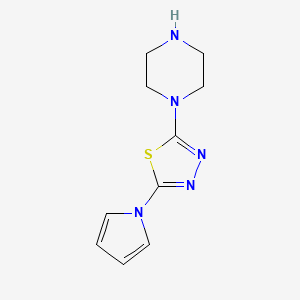
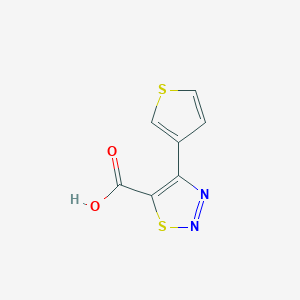
![5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478566.png)
![1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478569.png)
